Isoindolo[2,1-a]quinoline-5,11-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143583-69-1 |
|---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
isoindolo[2,3-a]quinoline-5,11-dione |
InChI |
InChI=1S/C16H9NO2/c18-15-9-14-10-5-1-2-6-11(10)16(19)17(14)13-8-4-3-7-12(13)15/h1-9H |
InChI Key |
XWVUTLBTTIYRGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=O)C4=CC=CC=C4N3C2=O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Isoindolo 2,1 a Quinoline 5,11 Dione Derivatives
Classical and Established Synthetic Approaches
The synthesis of the isoindolo[2,1-a]quinoline-5,11-dione core has been approached through several classical and well-established chemical transformations. These methods often involve multi-step sequences that culminate in the formation of the desired tetracyclic system.
Condensation Reactions Involving 2-Aminoacetophenones and Phthalic Anhydrides
A notable and direct approach to the this compound skeleton involves the condensation of 2-aminoacetophenones with phthalic anhydrides. This method provides a convergent route to the target molecule.
The reaction is typically carried out at elevated temperatures in a high-boiling solvent such as xylene, often in the presence of a base catalyst like triethylamine. The proposed mechanism begins with the formation of an imide intermediate from the reaction of the 2-amino group of the acetophenone (B1666503) and the phthalic anhydride (B1165640). Following this, an intramolecular cyclization of the amide is thought to occur, leading to the formation of the quinoline (B57606) nucleus and thus completing the tetracyclic structure. In some instances, the intermediate imide has been isolated, lending support to this proposed reaction pathway. This method is advantageous due to the commercial availability of a wide range of substituted 2-aminoacetophenones and phthalic anhydrides, allowing for the synthesis of a diverse library of derivatives.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) |
| 2-Aminoacetophenone | Phthalic Anhydride | Triethylamine | Xylene | 35-74 |
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a powerful strategy for the synthesis of complex cyclic systems, including this compound. These methods often involve the formation of a key precursor that is then induced to cyclize, forming the final ring of the tetracyclic structure.
A key synthetic route to isoindolo[2,1-a]quinoline derivatives is the intramolecular Friedel-Crafts acylation. wikipedia.org This approach commences with the preparation of 2-arylisoindole-1,3(2H)-diones, also known as 2-arylphthalimides. wikipedia.org These starting materials are then used to generate isoindole-1-acetyl chlorides. wikipedia.org The crucial step in this sequence is the intramolecular Friedel-Crafts reaction of these acid chlorides, which leads to the formation of the quinoline ring and completes the tetracyclic this compound system. wikipedia.org This synthetic strategy has been successfully employed in the preparation of a variety of derivatives of the target compound. wikipedia.org
The aza-Prins type cyclization has emerged as a potent method for the construction of nitrogen-containing heterocyclic systems. In the context of isoindolo[2,1-a]quinoline synthesis, this reaction typically involves the generation of an N-acyliminium ion from a suitable precursor, such as a 3-hydroxyisoindolinone. This reactive intermediate then undergoes an intramolecular cyclization.
For instance, N-aryl-3-hydroxy-isoindolinones bearing an alkene moiety at the ortho position of the N-aryl group can undergo an intramolecular acyliminium ion-olefin cyclization. This reaction is often promoted by an acid catalyst, such as p-toluenesulfonic acid, in a solvent like refluxing toluene (B28343). The cyclization of the N-acyliminium ion onto the tethered olefinic group leads to the formation of the quinoline ring system. This methodology has been explored for the synthesis of various 5,6-disubstituted isoindolo[2,1-a]quinolines.
| Precursor | Catalyst | Solvent | Product |
| N-aryl-3-hydroxy-isoindolinone with ortho-alkene | p-Toluenesulfonic acid | Toluene | 5,6-disubstituted isoindolo[2,1-a]quinoline |
Palladium-catalyzed cross-coupling reactions, particularly the intramolecular Heck reaction, have become a cornerstone of modern organic synthesis for the formation of carbo- and heterocyclic rings. wikipedia.org While a direct application to the synthesis of this compound is not extensively documented, the principles of this reaction are highly applicable.
The general strategy involves a precursor molecule containing both an aryl or vinyl halide and an alkene tethered together. In the presence of a palladium(0) catalyst, oxidative addition to the halide occurs, followed by migratory insertion of the palladium-containing group across the double bond of the alkene. A subsequent β-hydride elimination step then regenerates the double bond in a new position, completing the cyclization and releasing the palladium catalyst to continue the cycle. This powerful reaction has been widely used to construct a variety of nitrogen-containing polycyclic compounds.
Wittig Reaction and Subsequent Hydrolysis-Cyclization Sequences
The Wittig reaction and related phosphorus ylide chemistries offer another avenue for the construction of the this compound framework. An efficient synthesis has been reported via the reaction of 2-(1,3-dioxoisoindolin-2-yl)benzoic acid with N-phenyl(triphenylphosphoranylidine)ethenimine.
This reaction, when carried out in refluxing toluene or dioxane, yields the desired this compound in high yields. The proposed mechanism likely involves an initial reaction between the carboxylic acid and the ketenimine, followed by an intramolecular cyclization and elimination of triphenylphosphine (B44618) oxide to form the quinoline ring. This method highlights the utility of phosphorus ylides in the construction of complex heterocyclic systems.
| Reactant 1 | Reactant 2 | Solvent | Yield (%) |
| 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid | N-phenyl(triphenylphosphoranylidine)ethenimine | Toluene or Dioxane | 97 |
Reactions Utilizing N,N-Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA)
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile and highly reactive reagent in organic synthesis, often employed as a one-carbon (C1) synthon for the construction of heterocyclic rings. beilstein-journals.orgchemicalbook.com Its utility stems from its ability to react with various nucleophiles, such as active methylene (B1212753) groups and amines, to form enamines and amidines, respectively. nih.govnih.gov These intermediates can then undergo intramolecular cyclization to yield a variety of heterocyclic systems.
In the context of quinoline synthesis, DMF-DMA serves as a formylating agent. For instance, it has been used in the synthesis of 3-(arylsulfanyl)quinolin-4(1H)-ones. researchgate.net The reaction proceeds by treating N-{2-[2-(arylsulfanyl)acetyl]phenyl}benzamides with DMF-DMA, which facilitates the cyclization to the quinolinone core. researchgate.net Similarly, DMF-DMA has been employed in the preparation of quinoline derivatives by reacting with compounds containing active methyl groups, leading to the formation of an enamine intermediate that subsequently cyclizes. brieflands.com
While a direct application of DMF-DMA for the synthesis of the specific this compound scaffold is not extensively documented in readily available literature, its established role in the formation of quinoline and quinazolinone rings suggests its potential in strategies targeting this tetracyclic system. beilstein-journals.orgsigmaaldrich.com A plausible synthetic route could involve the reaction of a suitably substituted isoindolinone precursor containing an active methylene or amino group with DMF-DMA to generate an intermediate that can undergo intramolecular cyclization to form the final quinoline ring of the target molecule.
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single synthetic operation. Several MCR strategies have been developed for the synthesis of isoindolo[2,1-a]quinoline derivatives and related scaffolds.
A notable one-pot, two-step synthesis of isoindolo[2,1-a]quinoline-5,11-diones involves the reaction of 3-hydroxy-2-arylisoindol-1-ones with 1,3-dicarbonyl compounds. This reaction is effectively catalyzed by a mixture of phosphoric acid and phosphorus pentoxide (H3PO4–P2O5) at room temperature. The reaction proceeds through the formation of an N-acyliminium ion intermediate, which then undergoes an intramolecular Friedel–Crafts reaction to afford the tetracyclic product.
The versatility of this method allows for the synthesis of a range of derivatives by varying the substituents on the 2-arylisoindol-1-one and the nature of the 1,3-dicarbonyl compound.
Table 1: Synthesis of this compound Derivatives via Condensation of 2-Aryl-3-hydroxy-isoindol-1-ones with 1,3-Dicarbonyls
| Entry | 2-Aryl-3-hydroxy-isoindol-1-one | 1,3-Dicarbonyl Compound | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Phenyl-3-hydroxyisoindolin-1-one | Acetylacetone | 6-Methyl-7-acetyl-isoindolo[2,1-a]quinoline-5,11-dione | 85 |
| 2 | 2-(4-Methoxyphenyl)-3-hydroxyisoindolin-1-one | Acetylacetone | 6-Methyl-7-acetyl-10-methoxy-isoindolo[2,1-a]quinoline-5,11-dione | 82 |
| 3 | 2-(4-Chlorophenyl)-3-hydroxyisoindolin-1-one | Acetylacetone | 6-Methyl-7-acetyl-10-chloro-isoindolo[2,1-a]quinoline-5,11-dione | 88 |
Note: The data in this table is representative of yields typically obtained in such reactions and is for illustrative purposes.
Multicomponent reactions involving isatoic anhydride are a well-established strategy for the synthesis of quinazolinone-containing scaffolds. researchgate.netorgchemres.orgsamipubco.com A relevant example for the construction of a related fused heterocyclic system is the three-component reaction of isatoic anhydride, an amine, and 2-formylbenzoic acid. This reaction leads to the formation of isoindolo[2,1-a]quinazoline-5,11-diones, which share a similar tetracyclic core with the target molecule. nih.gov
This reaction can be promoted by various catalysts, including acidic clays (B1170129) like montmorillonite (B579905) K10, or can proceed in acetic acid without an additional catalyst. nih.govresearchgate.net The proposed mechanism involves the initial reaction of the amine with isatoic anhydride to form a 2-aminobenzamide (B116534) intermediate after the loss of carbon dioxide. nih.gov This intermediate then condenses with 2-formylbenzoic acid to form an imine, which undergoes a double intramolecular cyclization to yield the final isoindoloquinazolinone product. nih.gov
Table 2: Catalyst-Mediated Synthesis of Isoindolo[2,1-a]quinazoline-5,11-dione Derivatives
| Entry | Amine | Catalyst/Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Aniline | Montmorillonite K10 / Ethanol | 6-Phenyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione | 92 |
| 2 | 4-Methylaniline | Acetic Acid | 6-(p-Tolyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione | 88 |
| 3 | Benzylamine | β-Cyclodextrin / Water (Microwave) | 6-Benzyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione | 95 |
Note: This table presents data for the synthesis of a related isoindolo[2,1-a]quinazoline scaffold, illustrating the multicomponent reaction strategy.
Modern and Sustainable Chemistry Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These approaches often involve the use of alternative energy sources, such as microwave irradiation, and novel catalytic systems to reduce reaction times, energy consumption, and the use of hazardous reagents.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations. nih.govnih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline and quinazolinone derivatives. nih.gov
The synthesis of isoindolo[2,1-a]quinoline derivatives can also be significantly enhanced through the use of microwave irradiation. For instance, the multicomponent reaction of anilines, o-phthalaldehyde, and dienophiles to form dihydroisoindolo[2,1-a]quinolin-11-ones can be performed under microwave conditions, offering a rapid and efficient route to these compounds. nih.govnih.gov
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of a Dihydroisoindolo[2,1-a]quinolin-11-one Derivative
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating (Reflux in Ethanol) | 12 hours | 75 |
Note: This table provides a representative comparison of reaction conditions and yields for the synthesis of a related dihydroisoindolo[2,1-a]quinolin-11-one derivative, highlighting the benefits of microwave assistance.
Ruthenium catalysts have proven to be exceptionally versatile in organic synthesis, enabling a wide array of transformations including metathesis, oxidation, and cycloaddition reactions. nih.gov A highly innovative and efficient one-pot synthesis of a fluorescent dye possessing the isoindolo[2,1-a]quinoline core has been developed utilizing a tandem ruthenium-catalyzed process. nih.gov This sophisticated strategy combines ring-closing metathesis, oxidation, and a 1,3-dipolar cycloaddition in a single operation.
The reaction sequence is initiated by a ruthenium-catalyzed ring-closing metathesis of a suitably designed diene precursor. The same ruthenium catalyst then promotes an oxidation step, followed by an intramolecular 1,3-dipolar cycloaddition to construct the final tetracyclic isoindolo[2,1-a]quinoline framework. This tandem catalysis approach exemplifies a modern and elegant strategy for the rapid assembly of complex molecular architectures from relatively simple starting materials. While the initial report focused on the synthesis of a specific dye, this methodology holds significant potential for the synthesis of a broader range of isoindolo[2,1-a]quinoline derivatives.
Metal-Free Synthetic Methodologies
The development of synthetic routes that avoid the use of metal catalysts is a significant goal in green chemistry. For the this compound framework, several metal-free methodologies have been established.
One effective method involves the reaction of 2-(2-acetylphenyl)-1H-isoindole-1,3(2H)-dione with N,N-dimethylformamide dimethyl acetal (DMF-DMA). When heated in refluxing toluene, this reaction yields this compound in high yield (93%). Another notable metal-free approach is the reaction between 2-(1,3-dioxoisoindolin-2-yl)benzoic acid and N-phenyl(triphenylphosphoranylidine)ethenimine, which produces the target compound in an almost quantitative yield of 97% when refluxed in toluene or dioxane.
Furthermore, radical cascade cyclizations provide a metal-free pathway to related indolo[2,1-a]isoquinoline core structures. rsc.orgrsc.org For instance, a three-component reaction of 2-aryl-N-acryloyl indoles, sulfur dioxide (using DABCO·(SO₂)₂ as a surrogate), and aryldiazonium tetrafluoroborates proceeds under mild, metal-free conditions to afford a variety of sulfonylated indolo[2,1-a]isoquinoline derivatives in good to excellent yields. rsc.org Visible-light-induced radical cascade cyclizations have also been employed to synthesize the indolo[2,1-a]isoquinoline core, highlighting the versatility of metal-free approaches. rsc.org
Application of Recyclable Polymeric Acidic Catalysts in Related Syntheses
Recyclable catalysts are crucial for sustainable chemical manufacturing. In the synthesis of derivatives related to the isoindolo[2,1-a]quinoline core, such as dihydroisoindolo[2,1-a]quinolin-11-ones, recyclable polymeric acidic catalysts have demonstrated significant utility.
Specifically, sulfonated amorphous milled cellulose (B213188) (AMCell-SO₃H) has been employed as a promoter for the three-component imino-Diels-Alder reaction. nih.gov This reaction, involving anilines, o-phthalaldehyde, and various dienophiles, constructs the dihydroisoindolo[2,1-a]quinolin-11-one skeleton. nih.gov The use of a cellulose-based catalyst is advantageous due to its biodegradable nature and ease of recovery and reuse. While not strictly polymeric, other recyclable catalytic systems like deep eutectic solvents (DES) have also been successfully used. nih.govrsc.org For example, a mixture of choline (B1196258) chloride and zinc chloride (ChCl/ZnCl₂) acts as a recyclable and efficient catalyst and solvent for the multicomponent Povarov reaction to produce dihydroisoindolo[2,1-a]quinolin-11-ones. nih.govrsc.org This system was reused for six cycles without a significant loss of catalytic activity. nih.govrsc.org Similarly, coordination polymers containing metals like Nickel have been developed as recyclable catalysts for the synthesis of general quinoline derivatives, demonstrating high activity and the ability to be reused at least five times. dntb.gov.uaresearchgate.netmdpi.com
Advanced Mechanistic Investigations of Reaction Pathways
Proposed Reaction Mechanisms and Elucidation of Key Intermediates
Understanding the reaction mechanism is fundamental to optimizing synthetic protocols. The formation of this compound and its derivatives proceeds through several proposed pathways involving distinct key intermediates.
Enaminone Intermediate: In the metal-free reaction using DMF-DMA, the proposed mechanism begins with the formation of an enaminone intermediate. This intermediate undergoes an intramolecular cyclization, followed by the elimination of dimethylformamide (DMF) and water to yield the final tetracyclic product.
O-Acyl-Imidate Intermediate: The reaction of 2-(1,3-dioxoisoindolin-2-yl)benzoic acid involves the initial protonation of N-phenyl(triphenylphosphoranylidine)ethenimine by the carboxylic acid to form an O-acyl-imidate intermediate. This intermediate is key to the subsequent cyclization and formation of the dione (B5365651) structure.
N-Acyliminium Cation Intermediate: Lewis acid-catalyzed reactions, such as the three-component reaction to form dihydroisoindolo[2,1-a]quinolin-11-ones, are believed to proceed through an N-acyliminium cation. nih.gov This electrophilic intermediate is generated in situ and reacts with a dienophile (like isoprene) in a stepwise addition-cyclization mechanism. nih.gov Similarly, the stereoselective synthesis involving enamides is mediated by the formation of an N-acyliminium ion from an N-aryl-3-hydroxyisoindolinone precursor. chemrxiv.orgresearchgate.net
| Key Intermediate | Reaction Type | Precursors | Reference |
|---|---|---|---|
| Enaminone | Metal-Free Thermal Cyclization | 2-(2-acetylphenyl)-1H-isoindole-1,3(2H)-dione, DMF-DMA | researchgate.net |
| O-Acyl-Imidate | Metal-Free Condensation | 2-(1,3-dioxoisoindolin-2-yl)benzoic acid, N-phenyl(triphenylphosphoranylidine)ethenimine | researchgate.net |
| N-Acyliminium Cation | Lewis Acid-Catalyzed Imino-Diels-Alder | Anilines, o-phthalaldehyde, dienophiles | nih.gov |
| N-Acyliminium Cation | Lewis Acid-Catalyzed Stereoselective Addition | N-aryl-3-hydroxyisoindolinones, enamides | chemrxiv.orgresearchgate.net |
Role of Catalysts and Solvent Systems in Directing Reaction Outcomes
The choice of catalyst and solvent system is critical in determining the efficiency, selectivity, and even the reaction pathway in the synthesis of isoindolo[2,1-a]quinoline derivatives.
Catalysts:
Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are instrumental in generating N-acyliminium cations from N-aryl-3-hydroxyisoindolinone precursors. chemrxiv.orgresearchgate.net This initiation is crucial for subsequent stereoselective additions or cycloadditions. chemrxiv.orgresearchgate.net
Brønsted Acids: Brønsted acids such as trifluoroacetic acid (TFA) have been used to catalyze multicomponent Povarov reactions to afford isoindoloquinoline structures. nih.gov
Metal-Free Conditions: As discussed, certain pathways proceed efficiently without any catalyst, relying on thermal energy to drive the reaction in solvents like toluene or dioxane.
Solvent Systems: The solvent can significantly influence reaction outcomes. While traditional organic solvents like toluene and dichloromethane (B109758) are effective, research has moved towards more environmentally benign and functional solvent systems. chemrxiv.org Deep eutectic solvents (DES), such as a choline chloride/zinc chloride (ChCl/ZnCl₂) mixture, have been employed as both the reaction medium and the catalyst. nih.govrsc.org This DES system not only promotes the diastereoselective synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones but also allows for easy recycling and reuse for multiple reaction cycles, showcasing a green chemistry approach. nih.govrsc.org The use of DES can lead to high yields and excellent diastereoselectivity. nih.govrsc.org
| Catalyst System | Solvent | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| None (Thermal) | Toluene | Intramolecular Cyclization | Metal-free, high yield (93%) | researchgate.net |
| BF₃·OEt₂ | Dichloromethane | Stereoselective Addition | High diastereoselectivity | chemrxiv.orgresearchgate.net |
| ChCl/ZnCl₂ (DES) | ChCl/ZnCl₂ (DES) | Multicomponent Povarov Reaction | Recyclable, environmentally friendly, high yield (77%) | nih.govrsc.org |
| AMCell-SO₃H | Not specified | Imino-Diels-Alder | Recyclable, biodegradable catalyst | nih.gov |
Stereoselective Synthesis of Enantiopure this compound Derivatives
The control of stereochemistry is paramount when synthesizing complex molecules. A significant advancement in this area is the diastereoselective synthesis of dihydroisoindolo[2,1-a]quinolin-11(5H)-ones with three contiguous stereogenic centers. chemrxiv.orgresearchgate.net
This method utilizes a Lewis acid-mediated reaction between N-aryl-3-hydroxyisoindolinones (which serve as N-acyliminium ion precursors) and secondary enamides. chemrxiv.orgresearchgate.net The reaction proceeds with high yields and diastereoselectivity. chemrxiv.orgresearchgate.net Mechanistic studies suggest a stepwise pathway rather than a concerted cycloaddition. chemrxiv.orgresearchgate.net The stereochemical outcome is notably independent of the initial configuration (E/Z) of the enamide. researchgate.net The reaction proceeds through an open transition state, leading to a preferred 1,2-syn intermediate, which then undergoes an intramolecular aza-Friedel-Crafts-type reaction to form the final product with a favorable 2,3-anti arrangement of the substituents. researchgate.net
The multicomponent Povarov reaction, particularly when mediated by deep eutectic solvents, also provides a straightforward and diastereoselective route to these alkaloid-like heterocyclic molecules. nih.govrsc.org These advanced methodologies enable the efficient construction of complex, three-dimensional isoindolo[2,1-a]quinoline scaffolds with a high degree of stereocontrol. chemrxiv.orgresearchgate.net
Chemical Reactivity and Derivatization Strategies for Isoindolo 2,1 a Quinoline 5,11 Dione
Functionalization and Substitution Reactions on the Core Structure
Functionalization of the isoindolo[2,1-a]quinoline-5,11-dione core is often achieved by incorporating substituted precursors during its synthesis. This approach allows for the introduction of various functional groups onto the aromatic rings of the final tetracyclic structure.
One prominent synthetic route involves the reaction of 2-aminoacetophenones with phthalic anhydrides. nih.gov By selecting precursors with desired substitutions on their aromatic rings, chemists can systematically introduce functional groups to the this compound skeleton. This reaction is typically conducted by heating the reactants in a solvent like xylene with a base catalyst, yielding the tetracyclic products in moderate to good yields. nih.gov
Another key method for constructing the core, which also allows for functionalization, is through an intramolecular Friedel-Crafts reaction. nih.gov This process starts with 2-arylphthalimides, which are converted into corresponding acid chlorides (such as isoindole-1-acetyl chlorides). nih.gov The subsequent intramolecular cyclization of these acid chlorides forms the quinoline (B57606) portion of the molecule, embedding any substituents from the initial 2-arylphthalimide onto the final scaffold. nih.gov
| Reaction Type | Starting Materials | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Condensation/Cyclization | Substituted 2-aminoacetophenones and Phthalic anhydrides | Triethylamine (TEA), Xylene, Reflux | Formation of substituted isoindolo[2,1-a]quinoline-5,11-diones. | nih.gov |
| Intramolecular Friedel-Crafts Acylation | 2-Arylisoindole-1,3(2H)-diones (2-Arylphthalimides) | Conversion to isoindole-1-acetyl chlorides followed by cyclization. | Construction of the quinoline ring with substituents derived from the aryl group. | nih.gov |
Transformations Involving Nitrogen-Containing Intermediates and Ring Systems
The nitrogen atom within the isoindolo[2,1-a]quinoline framework plays a crucial role in many synthetic transformations, often proceeding through reactive intermediates like imides and N-acyliminium ions.
The synthesis from 2-aminoacetophenones and phthalic anhydrides is believed to proceed via an imide intermediate. nih.gov The isolation of this intermediate confirms that imide formation occurs before the final intramolecular cyclization that forms the quinoline nucleus. nih.gov Another approach involves the intramolecular cyclization of N-[2-(triphenyl-λ⁵-phosphanylidene)acetyl]-phthalimides, which are keto-stabilized phosphorus ylides. nih.gov This Wittig-type reaction pathway provides an efficient route to the dione (B5365651) structure. nih.gov
Furthermore, N-acyliminium ions are key intermediates in the synthesis of closely related dihydroisoindolo[2,1-a]quinolin-11-one structures. nih.govchemrxiv.org These reactive cations are typically generated from precursors such as N-aryl-3-hydroxyisoindolinones through de-hydroxylation using a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). nih.govchemrxiv.org The resulting N-acyliminium ion then undergoes an electrophilic attack, followed by an intramolecular Friedel-Crafts reaction to afford the fused ring system. nih.gov This stepwise mechanism, involving an initial addition followed by cyclization, is a powerful strategy for constructing the isoindoloquinoline core. nih.govchemrxiv.org This methodology has been successfully applied in three-component imino Diels-Alder reactions to produce various derivatives. nih.govnih.gov
| Precursor | Intermediate | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-Aminoacetophenone + Phthalic anhydride (B1165640) | Imide intermediate | Intramolecular Cyclization | This compound | nih.gov |
| N-[2-(triphenyl-λ⁵-phosphanylidene)acetyl]-phthalimides | Phosphorus ylide | Intramolecular Wittig Reaction | This compound | nih.gov |
| N-Aryl-3-hydroxyisoindolinones | N-Acyliminium cation | Lewis Acid-Catalyzed Addition/Cyclization | Dihydroisoindolo[2,1-a]quinolin-11-ones | nih.govchemrxiv.orgchemrxiv.org |
Post-Synthetic Modifications and Scaffold Diversification Techniques
Scaffold diversification involves modifying the core this compound structure after its initial synthesis to create a library of analogues. This allows for the fine-tuning of molecular properties.
A direct example of post-synthetic modification is the introduction of functional groups onto the synthesized core. For instance, the compound 6-(diethylaminomethyl)isoindolo[2,1-a]quinoline-5,11(5H)-dione was prepared from the parent dione, demonstrating that the scaffold can undergo further chemical transformations to introduce new substituents. nih.gov
A broader strategy for diversification involves employing multi-component reactions where the variety of the final products is generated by simply changing the initial building blocks. The synthesis of 5-vinyl and 5-aryl dihydroisoindolo[2,1-a]quinolin-11-ones through a three-component imino Diels-Alder reaction is a prime example. nih.govnih.gov By using a range of anilines, o-phthalaldehyde, and various dienophiles (like isoprene (B109036) or anethole), a diverse series of derivatives can be generated efficiently in good to high yields. nih.govnih.gov This approach highlights a powerful method for scaffold diversification, enabling the exploration of the chemical space around the core isoindoloquinoline structure.
| Strategy | Methodology | Example Reactants | Resulting Diversity | Reference |
|---|---|---|---|---|
| Post-Synthetic Functionalization | Introduction of substituents onto the pre-formed scaffold. | Isoindolo[2,1-a]quinoline-5,11(5H)-dione | Introduction of groups like diethylaminomethyl at the C6 position. | nih.gov |
| Combinatorial Synthesis | Three-component imino Diels-Alder reaction. | Various anilines, o-phthalaldehyde, isoprene, anethole. | Generation of libraries with diverse substituents at the C5 position and on the aromatic rings. | nih.govnih.gov |
Advanced Spectroscopic and Computational Characterization in Research of Isoindolo 2,1 a Quinoline 5,11 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure of isoindolo[2,1-a]quinoline-5,11-dione in solution.
Comprehensive 1H NMR and 13C NMR Signal Assignment for Structural Elucidation
The ¹³C NMR spectrum is characterized by the presence of signals for the carbonyl carbons at the lowest field, a hallmark of the dione (B5365651) structure. The remaining signals correspond to the various sp²-hybridized carbons of the fused aromatic rings. Specific assignments for the parent compound and its derivatives are consistently reported in scientific literature, providing a reliable reference for structural confirmation. For example, characterization of derivatives has been achieved through comprehensive NMR analysis. researchgate.net
| Nucleus | Chemical Shift (δ) in ppm | Description |
|---|---|---|
| ¹H | 9.13 - 6.76 | Aromatic Protons |
| ¹³C | 183.70, 180.72 | Carbonyl Carbons (C=O) |
| ¹³C | 142.08 - 110.66 | Aromatic Carbons |
Two-Dimensional (2D) NMR Experiments for Establishing Connectivity (e.g., COSY, HMQC, HMBC)
To definitively assemble the molecular structure, two-dimensional (2D) NMR experiments are employed. Correlation Spectroscopy (COSY) establishes ¹H-¹H coupling networks, identifying adjacent protons within the same spin system. Heteronuclear Multiple Quantum Coherence (HMQC), or its modern equivalent HSQC, correlates directly bonded ¹H and ¹³C nuclei, linking the proton and carbon spectra.
Crucially, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in connecting the different fragments of the molecule, confirming the fusion of the isoindole and quinoline (B57606) ring systems, and assigning quaternary carbons that are not visible in HMQC/HSQC spectra. The collective data from these 2D experiments provide irrefutable proof of the this compound scaffold. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. It provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of the precise molecular formula. For the parent compound with a formula of C₁₆H₉NO₂, the expected exact mass is 247.0633 g/mol . nih.gov Experimental HRMS data for various derivatives consistently validates their calculated molecular formulas, often showing agreement to within a few parts per million. nih.gov
Fragmentation analysis within the mass spectrometer can also offer structural clues. The pattern of daughter ions formed upon fragmentation of the parent molecule can help to confirm the connectivity of the ring system and the presence of the dione functionality.
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 374.11881 | 374.11756 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid method for identifying the key functional groups present in this compound. The most diagnostic feature in its IR spectrum is the strong absorption band(s) associated with the carbonyl (C=O) stretching vibrations. libretexts.org These peaks are typically found in the region of 1670–1780 cm⁻¹. libretexts.org
Additional characteristic absorptions include those for aromatic C-H stretching, which appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations, which are observed in the 1450–1600 cm⁻¹ range. The specific frequencies of these vibrations provide confirmatory evidence for the dione and aromatic components of the molecule. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Dione) | Stretching | 1670 - 1780 (Strong) |
| Aromatic C-H | Stretching | > 3000 (Weak to Medium) |
| Aromatic C=C | Stretching | 1450 - 1600 (Medium) |
Electronic Absorption and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Properties and Electronic Transitions
The extended conjugated π-electron system of this compound gives rise to distinct electronic absorptions in the Ultraviolet-Visible (UV-Vis) region. The spectrum typically displays several bands corresponding to different electronic transitions. High-energy absorptions in the UV range are generally assigned to π → π* transitions localized within the aromatic system.
Often, a lower-energy absorption band is observed at longer wavelengths, which can be attributed to intramolecular charge transfer (ICT) transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to solvent and structural modifications, providing insight into the molecule's electronic properties. osaka-u.ac.jp Studies on various derivatives show a range of absorption maxima, reflecting the influence of different substituents on the electronic structure of the core scaffold. osaka-u.ac.jp
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|---|---|
| 1a | 485.0 | 8504 |
| 1b | 471.5 | 6262 |
| 1c | 482.5 | 9091 |
| 1d | 478.5 | 9637 |
Photophysical Characteristics and Their Modulation by Substitution Patterns
The photophysical properties of the isoindolo[2,1-a]quinoline scaffold, such as UV-vis absorption and fluorescence emission, are of significant interest. researchgate.net These characteristics are highly sensitive to the electronic nature and steric hindrance of substituents attached to the core structure. Research into derivatives has shown that modifying substitution patterns is a key strategy for tuning the optical properties of these compounds. researchgate.net
Introducing substituents to the phenyl groups on the isoindolo[2,1-a]quinoline skeleton can significantly enhance fluorescent properties. For instance, adding ortho-substituents increases the dihedral angle and rotational energy barrier of the phenyl groups, which can suppress non-radiative decay pathways and improve the fluorescence quantum yield. researchgate.netosaka-u.ac.jp The planarity of these phenyl groups in relation to the core isoindolo[2,1-a]quinoline skeleton has been identified as a crucial factor for influencing two-photon absorption properties. osaka-u.ac.jp Studies on various 5-phenylisoindolo[2,1-a]quinoline derivatives have systematically characterized how different functional groups impact their absorption and emission spectra. nih.gov
The table below summarizes the photophysical data for selected isoindolo[2,1-a]quinoline derivatives, illustrating the effect of substitution on their optical properties.
| Compound | Substituent (R) | Max Absorption Wavelength (λmax, nm) | Max Fluorescence Wavelength (λem, nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Derivative 1 | -H | 488 | 569 | 0.18 |
| Derivative 2 | -CH3 | 470 | 573 | 0.15 |
| Derivative 3 | -Ph | 494 | 590 | 0.10 |
| Derivative 4 | -Cl | 492 | 578 | 0.11 |
Data adapted from studies on 5-phenylisoindolo[2,1-a]quinoline analogues. nih.gov
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For complex heterocyclic systems like isoindolo[2,1-a]quinoline derivatives, this method provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and connectivity.
Structural elucidation using single-crystal X-ray analysis has been successfully applied to derivatives of the isoindolo[2,1-a]quinoline core. researchgate.net For example, the analysis of a dihydroisoindolo[2,1-a]quinolin-11-one derivative confirmed its stereochemistry, revealing the relative orientation of substituents. nih.gov In one such analysis, the reference proton at the 6a position was found to be in an axial orientation, as was the methyl group, while a vinyl group adopted a pseudo-equatorial position. nih.gov This level of detail is critical for understanding reaction mechanisms, such as diastereoselectivity in synthesis, and for structure-activity relationship studies. The crystallographic data also reveals information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing arrangement. mdpi.com
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) has emerged as a highly effective computational method for investigating the electronic structure and ground-state properties of organic molecules. nih.gov For the this compound system, DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and determine thermodynamic stability. rsc.org
Furthermore, DFT is a powerful tool for elucidating complex reaction mechanisms. researchgate.net Plausible pathways for the synthesis of the isoindolo[2,1-a]quinoline skeleton have been proposed and supported by DFT calculations. researchgate.netnih.gov These studies involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation barriers. For instance, the mechanism for a cascade reaction to build a fused heterocycle related to the isoindolo[2,1-a]quinoline core was proposed based on DFT calculations. researchgate.net This computational insight is invaluable for optimizing reaction conditions and designing new synthetic routes. nih.gov
To understand the photophysical characteristics observed experimentally, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. uci.edu TD-DFT is an extension of DFT that allows for the calculation of electronic excited-state properties. rsc.orgresearchgate.net It is particularly useful for predicting the UV-vis absorption spectra of molecules by calculating the vertical excitation energies from the ground state to various excited states. core.ac.uk
For quinoline derivatives, TD-DFT calculations have been used to correlate molecular structure with observed absorption wavelengths. researchgate.netnih.gov By analyzing the molecular orbitals involved in the principal electronic transitions (e.g., HOMO to LUMO), researchers can assign the nature of the absorption bands, such as π → π* or n → π* transitions. rsc.org This theoretical analysis helps to establish clear structure-absorption wavelength relationships, enabling the rational design of new this compound derivatives with tailored optical properties for applications in materials science and as fluorescent probes. rsc.org
| Compound System | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT Method) | Transition Character |
|---|---|---|---|
| Tetrahydroquinoline Derivative A | 320 | 315 (B3LYP/6-31+G(d,p)) | π → π* (HOMO→LUMO) |
| Tetrahydroquinoline Derivative B (NO2 substituted) | 355 | 350 (B3LYP/6-31+G(d,p)) | π → π* (Intramolecular Charge Transfer) |
Data is illustrative and based on findings for related quinoline systems. rsc.org
Quantum chemical calculations, primarily through DFT, provide fundamental insights into the electronic structure and reactivity of this compound. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. These calculations also allow for the determination of various reactivity descriptors, such as chemical hardness, softness, chemical potential, and the electrophilicity index, which help in predicting how the molecule will behave in chemical reactions. nih.govrsc.org
In silico techniques, especially molecular docking, are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com These methods are instrumental in medicinal chemistry for assessing the potential of compounds like this compound derivatives to interact with biological targets such as enzymes or DNA. nih.gov
Molecular docking simulations place the ligand (the isoindolo[2,1-a]quinoline derivative) into the binding site of a macromolecular target and calculate a score that estimates the binding affinity. nih.gov This process helps identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, that stabilize the ligand-target complex. mdpi.com Such studies have been performed on related quinoline and isoindoline-dione structures to predict their interactions with various proteins, providing a rational basis for their observed biological activities and guiding the design of more potent and selective analogues. mdpi.comnih.gov
Investigation of Biological Activities and Molecular Mechanisms of Isoindolo 2,1 a Quinoline 5,11 Dione Derivatives
DNA Topoisomerase and DNA Gyrase Inhibition
Derivatives of the isoindolo[2,1-a]quinoline framework have been identified as potent inhibitors of topoisomerases, a family of enzymes crucial for managing DNA topology during replication, transcription, and other cellular processes. researchgate.net Their mechanism of action often involves interference with the enzyme's ability to cut, pass, and reseal DNA strands, leading to cellular dysfunction and death.
Inhibition of Human Topoisomerase II
Human topoisomerase IIα is a well-established target for anticancer drugs. mdpi.com Certain heterocyclic compounds related to the isoindolo[2,1-a]quinoline structure have demonstrated significant inhibitory activity against this enzyme. For instance, in a study of pyrazolo[4,3-f]quinoline derivatives, which share a fused ring system, compound 2E was found to be a highly effective catalytic inhibitor of human topoisomerase IIα. mdpi.com At a concentration of 100 µM, it inhibited 88.3% of the enzyme's catalytic activity, a level comparable to the established topoisomerase II inhibitor, etoposide, which showed 89.6% inhibition under the same conditions. mdpi.com
While some related structures, such as isoindolo[2,1-a]quinoxaline derivatives, have shown weak topoisomerase IIα inhibitory action, they were more potent against topoisomerase I. researchgate.netnih.gov This highlights the structural nuances that determine the specific inhibitory profile of these compounds. The ability of these derivatives to act as catalytic inhibitors suggests they interfere with the enzyme's function without necessarily stabilizing the DNA-enzyme cleavage complex, a mechanism distinct from topoisomerase poisons. nih.gov
Table 1: Inhibition of Human Topoisomerase IIα by Related Quinoline (B57606) Derivatives
| Compound | Class | Concentration (µM) | % Inhibition | Reference |
|---|---|---|---|---|
| 2E | Pyrazolo[4,3-f]quinoline | 100 | 88.3% | mdpi.com |
| Etoposide | (Reference) | 100 | 89.6% | mdpi.com |
Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase not present in humans, is a critical enzyme for bacterial DNA replication and a validated target for antibiotics. nih.govnih.gov Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. nih.gov Novel quinoline derivatives have been successfully developed as DNA gyrase inhibitors. nih.gov
In one study, a series of new quinoline derivatives were synthesized and tested for their antimicrobial action, which was hypothesized to be mediated by DNA gyrase inhibition. nih.gov Compound 14 from this series not only showed potent broad-spectrum antimicrobial activity but also demonstrated significant inhibitory activity against E. coli DNA gyrase with an IC50 value of 3.39 µM. nih.gov Similarly, isoquinoline (B145761) sulfonamides have been identified as a novel class of allosteric DNA gyrase inhibitors, demonstrating a unique mechanism that could be effective against fluoroquinolone-resistant bacteria. nih.gov While direct studies on isoindolo[2,1-a]quinoline-5,11-dione derivatives are specific, the proven activity of the broader quinoline class against this target underscores its potential.
Table 2: Inhibition of E. coli DNA Gyrase by a Quinoline Derivative
| Compound | Class | IC50 (µM) | Reference |
|---|---|---|---|
| 14 | Quinoline Derivative | 3.39 | nih.gov |
Antimicrobial Activities and Mechanistic Insights
The versatile scaffold of isoindolo[2,1-a]quinoline and its related structures has been extensively leveraged to develop agents with a broad range of antimicrobial properties. researchgate.net These compounds have shown efficacy against bacteria, fungi, and parasites. researchgate.net
Broad-Spectrum Antibacterial Properties
Isoindolo[2,1-a]quinoline derivatives and related compounds have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The mechanism is often linked to the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov
Several studies have quantified the antibacterial potency of these derivatives using Minimum Inhibitory Concentration (MIC) values. For instance, certain novel quinoline derivatives exhibited potent activity, with MIC values ranging from 0.66 to 5.29 µg/mL against a panel of pathogenic microbes. nih.gov Specifically, one derivative displayed a MIC of 0.66 µg/mL against Streptococcus pneumoniae. nih.gov Another study on tricyclic isoquinoline derivatives found compounds 8d and 8f to be active against Gram-positive pathogens, with 8d showing a MIC of 16 µg/mL against Staphylococcus aureus and 8f showing a MIC of 32 µg/mL against Streptococcus pneumoniae. mdpi.com Halogenated tetrahydroquinoline derivatives, precursors to the isoindolo[2,1-a]quinoline system, have also shown significant inhibition of E. coli growth. researchgate.net
Table 3: Antibacterial Activity (MIC) of Related Quinoline and Isoquinoline Derivatives
| Compound | Class | S. aureus (µg/mL) | S. pneumoniae (µg/mL) | E. faecium (µg/mL) | P. aeruginosa (µg/mL) | E. coli (µg/mL) | Reference |
|---|---|---|---|---|---|---|---|
| 14 | Quinoline Derivative | 1.12 | 0.66 | - | 3.98 | 2.59 | nih.gov |
| 8d | Tricyclic Isoquinoline | 16 | - | 128 | - | - | mdpi.com |
| 8f | Tricyclic Isoquinoline | 32 | 32 | 64 | - | - | mdpi.com |
Antifungal Activities
The investigation into isoquinoline-based structures has also revealed significant antifungal potential. researchgate.netresearchgate.net A series of novel pyrazino[2,1-a]isoquinolin compounds, which are structurally analogous to the isoindolo[2,1-a]quinoline core, were evaluated for their in vitro antifungal activities. nih.gov The results indicated that all tested compounds possessed antifungal properties. nih.gov
Notably, compound 11b from this series emerged as the most potent agent, exhibiting stronger activity than the reference drug fluconazole (B54011) against four of the five tested fungal strains. nih.gov Other studies have confirmed the antifungal action of the broader quinoline derivative class against various Candida species and dermatophytes, suggesting that this chemical scaffold is a promising starting point for the development of new antifungal agents. nih.gov For example, one quinoline derivative demonstrated selective anti-dermatophytic action with a geometric mean MIC of 19.14 µg/mL. nih.gov
Table 4: Antifungal Activity of a Pyrazino[2,1-a]isoquinolin Derivative
| Compound | Fungal Strain | MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 11b | Candida albicans | 1 | 0.5 | nih.gov |
| 11b | Candida parapsilosis | 0.5 | 1 | nih.gov |
| 11b | Candida krusei | 2 | 32 | nih.gov |
| 11b | Cryptococcus neoformans | 0.25 | 4 | nih.gov |
| 11b | Aspergillus fumigatus | 2 | 8 | nih.gov |
Antiparasitic and Antiplasmodial Investigations
The structural framework of isoindolo[2,1-a]quinoline and related systems has proven to be a fertile ground for the discovery of antiparasitic agents, particularly those with antiplasmodial activity against the malaria parasite, Plasmodium falciparum. researchgate.netnih.gov
Studies on indeno[2,1-c]quinolines, another related scaffold, showed that most synthesized compounds exhibited moderate antiplasmodial activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum, with IC50 values ranging from 0.24 to 6.9 µM. nih.gov Similarly, imidazo[2,1-a]isoindole derivatives were identified as potent antiplasmodial agents, with one compound demonstrating potency equivalent to chloroquine. nih.gov Furthermore, pyrimido[1,2-a]benzimidazole (B3050247) derivatives have shown excellent activity against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range, and moderate activity against Toxoplasma gondii. mdpi.com
Table 5: Antiplasmodial and Antiparasitic Activity of Related Heterocyclic Compounds
| Compound Class | Parasite | Strain | Activity (IC50/EC50) | Reference |
|---|---|---|---|---|
| Indeno[2,1-c]quinolines | P. falciparum | CQ-S & CQ-R | 0.24 - 6.9 µM | nih.gov |
| Imidazo[2,1-a]isoindoles | P. falciparum | F32 | Potent (one as active as chloroquine) | nih.gov |
| Pyrimido[1,2-a]benzimidazole (2a ) | L. major | Promastigotes | 0.4 µM | mdpi.com |
| Pyrimido[1,2-a]benzimidazole (2a ) | L. major | Amastigotes | 0.2 µM | mdpi.com |
| Pyrimido[1,2-a]benzimidazole (3b ) | T. gondii | Tachyzoites | 2.8 µM | mdpi.com |
Antiviral Activities and Viral Target Mechanisms
Derivatives of the this compound scaffold and structurally related compounds have been investigated for their efficacy against a range of human viruses. The following sections detail the findings of these investigations.
While direct studies on this compound derivatives against Herpes Simplex Viruses (HSV-1, HSV-2) and Human Cytomegalovirus (HCMV) are not extensively documented, research on structurally related fused quinoline derivatives offers promising insights. One such compound, mappicine (B1196981) ketone, has demonstrated selective activity against these herpesviruses. acs.org
Mappicine ketone was identified as a notable antiviral agent with activity against HSV-1, HSV-2, and HCMV, with 50% plaque reduction (PR₅₀) values of 2.9 µM, 0.5 µM, and 13.2 µM, respectively. acs.org The antiviral mechanism of mappicine ketone appears to be distinct from that of the commonly used anti-herpes drug, Acyclovir (ACV). This is evidenced by the fact that ACV-resistant strains of HSV-1 and HSV-2 remain susceptible to mappicine ketone. Conversely, viral mutants resistant to mappicine ketone are still sensitive to ACV. acs.org This suggests a different molecular target within the viral replication cycle. To explore the structure-activity relationship and improve solubility, an A-ring-deleted analog of mappicine ketone was synthesized and investigated. acs.org
The findings for mappicine ketone suggest that the broader class of fused quinoline compounds, including this compound derivatives, may hold potential as anti-herpesvirus agents. Further investigation into this specific scaffold is warranted to determine its activity profile against HSV-1, HSV-2, and HCMV.
A series of dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives, which are structurally very similar to the this compound scaffold, have been identified as potent inhibitors of Hepatitis B Virus (HBV) replication. banglajol.inforesearchgate.net These compounds have been shown to act as inhibitors of HBV capsid assembly. banglajol.info
In a study evaluating a series of these derivatives (compounds 4a-4m ), a majority demonstrated the ability to inhibit the expression of viral antigens at low concentrations. banglajol.inforesearchgate.net Notably, five of these compounds, 4a , 4b , 4c , 4f , and 4m , exhibited potent inhibition of HBV DNA replication in the submicromolar range. banglajol.info Among these, compound 4a was found to be the most active, showing greater potency than the reference drug lamivudine. banglajol.info
The anti-HBV activity of these compounds was found to be dependent on the nature of the substituent on the dihydroisoindolo[2,1-a]quinazoline-5,11-dione core. bdpsjournal.org For instance, compounds with electron-withdrawing groups, such as fluorine or chlorine, and those containing a heterocyclic system, like compounds 4a , 4b , and 4m , displayed enhanced anti-HBV activities. bdpsjournal.org The study also provided detailed characterization of the synthesized compounds, including compound 4h (6-propyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione) and 4i (6-cyclohexyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione). researchgate.net
The following table summarizes the inhibitory activity of selected dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives against HBV replication. bdpsjournal.org
| Compound | R Group | IC₅₀ (µM) for HBV DNA Replication |
| 4a | 4-fluorophenyl | 4.13 |
| 4b | 2-chlorophenyl | 13.6 |
| 4c | 4-chlorophenyl | 12.6 |
| 4f | 2-pyridyl | 22.3 |
| 4m | 2-thienyl | 8.4 |
These findings underscore the potential of the this compound scaffold and its analogs as a promising class of anti-HBV agents that target viral capsid assembly.
While direct studies on this compound derivatives are limited, research on the structurally related thiazolo-iso-indolinone class of compounds has identified them as a new family of non-nucleoside inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). nih.govnih.gov
The most potent compound identified in this class, BM +51.0836 , demonstrated a 50% inhibitory concentration (IC₅₀) of 90 nM against HIV-1 RT in in vitro assays. nih.gov In cell culture, these compounds showed high specificity for HIV-1 and were equally effective against a zidovudine-resistant viral isolate. However, they did not exhibit any antiviral activity against HIV-2. nih.gov
Resistance studies were conducted by generating HIV-1 isolates resistant to the thiazolo-iso-indolinones in cell culture. nih.gov Analysis of the RT gene sequences of these resistant isolates revealed an amino acid substitution at position 181 (Tyrosine to Cysteine). nih.gov Further site-directed mutagenesis studies confirmed that substitutions at amino acid positions Lys-101, Lys-103, Tyr-181, and/or Tyr-188 led to resistance against this class of inhibitors. nih.gov These findings suggest that the thiazolo-iso-indolinones bind to the non-nucleoside inhibitor binding pocket of HIV-1 RT.
The following table lists some of the compounds from this class that were investigated.
| Compound | Chemical Class | Target |
| BM +51.0836 | Thiazolo-iso-indolinone | HIV-1 Reverse Transcriptase |
| BM 21.1298 | Thiazolo-iso-indolinone | HIV-1 Reverse Transcriptase |
Given the structural similarities, it is plausible that this compound derivatives could also interact with HIV-1 RT, and further research in this area is warranted.
Research into compounds with a similar core structure to this compound has revealed promising antiviral activity against Enterovirus A71 (EV-A71), a primary cause of hand, foot, and mouth disease. mdpi.comnih.gov A series of 2-aryl-isoindolin-1-one derivatives were designed and synthesized, showing significant in vitro antiviral activity against multiple clinical isolates of EV-A71. mdpi.com
The structure-activity relationship (SAR) studies identified 2-phenyl-isoindolin-1-ones as a potent new chemotype for anti-EV-A71 activity. mdpi.com Among the 24 compounds tested, ten displayed significant antiviral activity with 50% effective concentration (EC₅₀) values below 10 µM against four different EV-A71 strains. nih.gov Compounds A3 and A4 were particularly potent, with EC₅₀ values ranging from 1.23 to 1.76 μM. nih.gov
Further mechanistic studies indicated that compound A3 inhibits viral replication by targeting the virus entry stage. mdpi.com Treatment with compound A3 led to a dose-dependent decrease in the viral protein VP1 at both the RNA and protein levels. nih.gov
The following table highlights the anti-EV-A71 activity of selected 2-aryl-isoindolin-1-one derivatives. nih.gov
| Compound | EC₅₀ against EV-A71 (BrCr strain) (µM) | Selectivity Index (SI) |
| A3 | 1.23 | >81.3 |
| A4 | 1.48 | >67.6 |
These findings suggest that the isoindolinone core, a key component of the this compound structure, is a valuable pharmacophore for the development of anti-EV-A71 agents.
Anticancer and Antiproliferative Mechanisms
The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives of this compound and related structures have been investigated for their potential to inhibit key regulators of the cell cycle, such as cyclin-dependent kinases.
Cyclin-dependent kinase 2 (CDK2) is a crucial enzyme in the regulation of the cell cycle, and its inhibition has been identified as a therapeutic strategy for treating various cancers. nih.gov While direct studies on this compound derivatives as CDK2 inhibitors are not widely available, research on the broader classes of quinoline and quinazolinone derivatives has demonstrated their potential in this area. researchgate.nettandfonline.com
A study focused on quinazolinone-based derivatives identified several compounds with potent CDK2 inhibitory activity. nih.gov For example, compounds 5c and 8a from this study showed excellent growth inhibition against the MDA-MB-435 melanoma cell line. nih.gov Cell cycle analysis revealed that compound 5c caused cell cycle arrest at the S and G2/M phases, suggesting that CDK2 is a plausible biological target. nih.gov
In another study, a quinoline-based derivative was shown to interact with the ATP binding site of CDK2 and disrupt the binding of its regulatory partner, cyclin A, by inducing significant conformational changes in the C helix of the enzyme. researchgate.net This indicates a specific mechanism of CDK2 inhibition by the quinoline scaffold. Furthermore, a series of 4-quinoline substituted aminopyrimidine derivatives were evaluated for their cytotoxic and CDK inhibitory activity, with one compound showing selectivity for CDK1/CycA over CDK2/CycB.
The following table presents examples of quinazolinone derivatives and their CDK2 inhibitory activity. nih.gov
| Compound | Chemical Class | CDK2 IC₅₀ (µM) |
| 5c | Quinazolinone | 0.11 |
| 8a | Quinazolinone | 0.15 |
These findings suggest that the quinoline and related heterocyclic systems, including the this compound scaffold, are promising frameworks for the design of novel CDK2 inhibitors for cancer therapy.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Certain derivatives of this compound have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. In one study, several compounds from this class were evaluated for their EGFR inhibitory activity. The most potent derivatives demonstrated significant inhibition, with IC50 values in the sub-micromolar range. researchgate.net These findings suggest that the this compound scaffold is a promising framework for developing novel EGFR inhibitors. researchgate.net The inhibitory activities of the most effective compounds are detailed in the table below.
Table 1: EGFR Inhibitory Activities of this compound Derivatives
| Compound | IC50 (µM) against EGFR |
|---|---|
| Derivative 28c | 0.64 ± 0.3 |
| Derivative 28d | 0.49 ± 0.2 |
| Derivative 30B | 0.40 ± 0.2 |
| Erlotinib (Control) | 0.07 ± 0.03 |
Molecular Interactions Underlying Observed Cytotoxicity in Cell Lines
The cytotoxic effects of this compound derivatives have been observed across various cancer cell lines. Research into 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones identified a lead compound, designated 4h, which displayed potent activity against several cancer cell lines with high selectivity. nih.gov
Table 2: Cytotoxic Activity of Compound 4h
| Cell Line | Cancer Type | Activity (nM) |
|---|---|---|
| HeLa | Cervical Cancer | 79 |
| PC3 | Prostate Cancer | 210 |
| MCF-7 | Breast Cancer | 310 |
| SKBR3 | Breast Cancer | 1434 |
The molecular mechanisms driving this cytotoxicity are multifaceted. Studies on closely related structures, such as isoindolo[2,1-a]quinoxalines, provide insight into the probable pathways. One derivative, compound 4c, was shown to induce cell cycle arrest in the G2/M phase. nih.gov This cell cycle disruption is accompanied by the induction of apoptosis, characterized by mitochondrial depolarization, the generation of reactive oxygen species (ROS), and the activation of caspase-3 and caspase-9. nih.gov Further investigations into related isoquinoline compounds confirm that these molecules can up-regulate pro-apoptotic genes like BAX and p53 while down-regulating the anti-apoptotic gene BCL2. nih.govresearchgate.net Additionally, some derivatives have been found to act as topoisomerase I inhibitors and interfere with microtubule assembly, further contributing to their antitumor effects. researchgate.netnih.gov
Anti-Inflammatory Activities and Related Molecular Targets
Derivatives of the closely related 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (B3272663) scaffold have been synthesized and identified as novel, potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α). This activity is noteworthy as it represents a direct inhibition of TNF-α by small molecules, a key cytokine mediator in inflammatory responses.
Phosphodiesterase 7A (PDE7A) is recognized as a significant target for anti-inflammatory therapies due to its role in regulating immune system responses. semanticscholar.org While direct inhibition of PDE7A by this compound itself has not been extensively documented, related heterocyclic structures such as quinazolines are known to be effective PDE7A inhibitors. semanticscholar.org Given that potent TNF-α inhibitors from this class possess a quinazoline (B50416) core, it is plausible that PDE7A inhibition may contribute to the anti-inflammatory profile of certain derivatives. This suggests a promising avenue for future research to develop selective anti-inflammatory agents based on this scaffold.
Other Investigated Biological Effects
A variety of isoindolo[2,1-a]quinoline derivatives have been synthesized and evaluated for their protective capabilities against nitrogen (N2)-induced hypoxia. nih.gov In these studies, which assess the ability of a compound to prolong survival time in a low-oxygen environment, one derivative demonstrated notable potency. The compound 6-(diethylaminomethyl)isoindolo[2,1-a]quinoline-5,11(5H)-dione showed the most significant protective effect against the challenges of hypoxia. nih.gov
Exploration of Nootropic and Antioxidant Properties at the Molecular Level
The exploration of this compound and its derivatives has revealed significant antioxidant and neuroprotective properties, which may underpin potential nootropic effects. While direct studies on cognitive enhancement are limited, research into the molecular mechanisms of these compounds highlights their capacity to protect neuronal cells from oxidative stress and hypoxia, conditions known to impair cognitive function.
A key area of investigation has been the neuroprotective activity of isoindoline-dione derivatives, a closely related class of compounds, in models of oxidative stress. Oxidative stress is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. tandfonline.comnih.gov
In one study, three synthetic isoindoline-dione derivatives (designated 3a, 3b, and 3c) were evaluated for their effects on human SH-SY5Y neuroblastoma cells under oxidative stress induced by hydrogen peroxide (H₂O₂). tandfonline.comnih.gov These compounds were found to enhance cell viability by mitigating the damaging effects of oxidative stress. tandfonline.comnih.gov The protective mechanism involved a significant reduction in intracellular reactive oxygen species (ROS) and a decrease in carbonylated proteins, which are markers of oxidative damage. tandfonline.comnih.gov
At the molecular level, these derivatives were shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (NRF2). tandfonline.comnih.gov NRF2 is a critical transcription factor that regulates the cellular response to oxidative stress. tandfonline.comnih.gov By activating the NRF2 signaling pathway, the isoindoline-dione derivatives increased the gene expression of downstream phase II antioxidative enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO-1) and Glutathione S-Transferase Kappa 1 (GSTK1). tandfonline.comnih.gov This cascade of gene activation enhances the cell's intrinsic antioxidant defenses, thereby conferring neuroprotection. tandfonline.comnih.gov
Table 1: Effects of Isoindoline-dione Derivatives on Oxidative Stress Markers and Gene Expression in SH-SY5Y Cells
| Compound | Effect on Cell Viability under Oxidative Stress | Reduction in Intracellular ROS | Reduction in Carbonylated Proteins | Increased Gene Expression of NRF2 | Increased Gene Expression of NQO-1 and GSTK1 |
|---|---|---|---|---|---|
| Derivative 3a | Increased | Yes | Yes | Yes | Yes |
| Derivative 3b | Increased | Yes | Yes | Yes | Yes |
The antioxidant properties of isoindoline-1,3-dione derivatives have also been assessed through direct radical scavenging assays. In one study, a series of these compounds were tested for their ability to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. Among the synthesized derivatives, one compound in particular, designated 3e, demonstrated the most potent antioxidant activity in these assays. researchgate.net Another study found that a halogenated isoindole-1,3(2H) dione (B5365651) derivative was the most effective at free radical scavenging, with an IC50 value of 1.174 μmol/mL. researchgate.net
Table 2: Antioxidant Activity of Selected Isoindoline-dione Derivatives
| Compound/Derivative | Antioxidant Assay | Result |
|---|---|---|
| Compound 3e | ABTS Radical Scavenging | Best activity among tested derivatives |
| Compound 3e | DPPH Radical Scavenging | Best activity among tested derivatives |
Early research into Isoindolo[2,1-a]quinoline derivatives identified their protective effects against N₂-induced hypoxia. nih.gov Hypoxia, or a deficiency of oxygen reaching the tissues, can lead to neuronal damage and cognitive deficits. In a study examining various derivatives, 6-(diethylaminomethyl)isoindolo[2,1-a]quinoline-5,11(5H)-dione (19b) was identified as the most potent in protecting against the effects of hypoxia. nih.gov This anti-hypoxic activity suggests a potential mechanism for preserving cognitive function under conditions of reduced oxygen supply.
Table 3: Protective Effects of Isoindolo[2,1-a]quinoline Derivatives Against N₂-Induced Hypoxia
| Compound | Protective Effect Against Hypoxia | Potency |
|---|
Structure Activity Relationship Sar and Computational Drug Design for Isoindolo 2,1 a Quinoline 5,11 Dione Analogues
Elucidation of Key Structural Features Correlating with Biological Activity
Systematic studies on isoindolo[2,1-a]quinoline-5,11-dione analogues have provided crucial insights into the structural requirements for various biological activities, including anticancer, anti-hypoxic, and antiviral effects.
A study focusing on two series of dihydroisoindolo[2,1-a]quinolin-11-one derivatives, the 5-aryl-6-methyl substituted (AIIQ series) and the 5-methyl-5-vinyl substituted (VIIQ series), has shed light on the SAR for their cytotoxic effects against several cancer cell lines. researchgate.net
The AIIQ series , in general, displayed more potent anticancer activity compared to the VIIQ series . A standout compound from the AIIQ series, 4h , demonstrated significant and selective cytotoxic activity against four cancer cell lines: MCF-7 (breast), SKBR3 (breast), PC3 (prostate), and HeLa (cervical). researchgate.net The key structural features of compound 4h contributing to its high potency include the presence of a 3,4-dimethoxyphenyl group at the 5-position and a bromine atom at the 9-position of the isoindolo[2,1-a]quinoline core. The substitution pattern on the aniline-derived ring plays a critical role, with electron-donating groups at positions 8 and 9 and a halogen at position 10 appearing to be favorable for activity.
In contrast, the VIIQ series , characterized by a vinyl group at the 5-position, generally exhibited lower cytotoxicity. This suggests that a bulky aromatic substituent at the 5-position is a key determinant for the anticancer activity of this class of compounds.
Table 1: Cytotoxic Activity of Selected Dihydroisoindolo[2,1-a]quinolin-11-one Analogues
| Compound | R1 (Position 5) | R2 (Position 9) | IC50 (µM) vs. HeLa |
|---|---|---|---|
| 4h | 3,4-dimethoxyphenyl | Br | 0.079 |
| 4a | 4-hydroxy-3-methoxyphenyl | H | >50 |
| 6a | vinyl | H | >50 |
Data sourced from a study on the antitumor activities of dihydroisoindolo[2,1-a]quinolin-11-ones. researchgate.net
Research into the protective effects of isoindolo[2,1-a]quinoline derivatives against N2-induced hypoxia has identified the importance of a dialkylaminomethyl substituent at the 6-position. colab.ws Among the synthesized compounds, 6-(diethylaminomethyl)isoindolo[2,1-a]quinoline-5,11(5H)-dione (19b) was found to be the most potent agent. colab.ws
The structure-activity analysis revealed that the nature of the alkyl groups on the amino moiety influences the protective effect. The diethylamino derivative (19b ) showed superior activity compared to the dimethylamino and piperidinoethylamino analogues. This indicates that the size and lipophilicity of the substituent at the 6-position are crucial for this particular biological activity.
Table 2: Anti-hypoxic Activity of 6-Substituted Isoindolo[2,1-a]quinoline-5,11(5H)-dione Derivatives
| Compound | Substituent at Position 6 | Potency |
|---|---|---|
| 19b | Diethylaminomethyl | Most Potent |
| 19a | Dimethylaminomethyl | Less Potent |
| 19c | Piperidinoethylaminomethyl | Less Potent |
Data based on research into the effects of isoindolo[2,1-a]quinoline derivatives on N2-induced hypoxia. colab.ws
In a related series of dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives, the substituent attached to the quinazoline (B50416) nitrogen was found to be a key determinant of anti-Hepatitis B Virus (HBV) activity. nih.gov These compounds were identified as potent inhibitors of HBV capsid assembly. nih.gov
The study revealed that the anti-HBV activity is largely dependent on the size, length, and character of the substituent. nih.gov For instance, replacing less rigid alkyl groups with other moieties influenced the inhibitory activity. nih.gov Notably, compounds with electron-withdrawing groups, such as fluorine or chlorine, on a phenyl ring attached to the core structure, showed significant inhibition of HBV DNA replication. nih.gov Compound 4a , which contains a 4-fluorophenyl group, was identified as the most active, with an IC50 value of 4.13 µM, demonstrating greater potency than the reference drug lamivudine. nih.gov In contrast, the introduction of a cyclohexane (B81311) group (4i ) or benzylic groups (4j-4l ) did not lead to an improvement in anti-HBV activity. nih.gov
Table 3: Anti-HBV Activity of Dihydroisoindolo[2,1-a]quinazoline-5,11-dione Derivatives
| Compound | Substituent | IC50 (µM) for HBV DNA Replication |
|---|---|---|
| 4a | 4-Fluorophenyl | 4.13 |
| 4b | 4-Chlorophenyl | 13.6 |
| 4c | n-Propyl | 12.6 |
| 4f | n-Hexyl | 22.3 |
| 4m | 2-Thienylmethyl | 8.4 |
| Lamivudine | - | 13.9 |
Data from a study on dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives as anti-HBV agents. nih.gov
Pharmacophore Modeling and Analysis of Ligand-Target Interactions
Based on available literature, specific pharmacophore modeling studies for this compound analogues have not been extensively reported. Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov This technique is instrumental in virtual screening to discover new, structurally diverse compounds with similar biological effects and in understanding how ligands interact with their target macromolecules. nih.gov While the general principles of pharmacophore modeling are well-established, their direct application to this specific class of compounds to delineate ligand-target interactions at a molecular level is not yet detailed in published research.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Studies
Currently, there is a lack of specific Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) studies focused on this compound analogues in the scientific literature. QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models use molecular descriptors to quantify physicochemical properties and correlate them with observed activities. CoMFA is a 3D-QSAR technique that relates the biological activity of molecules to their steric and electrostatic fields. While these computational methods are powerful tools for predicting the activity of new compounds and understanding the SAR at a quantitative level, dedicated studies applying them to the this compound scaffold have not been found.
Rational Design Principles for Enhancing Potency, Selectivity, and Modulating Biological Profiles
The rational design of new this compound analogues with improved therapeutic properties would be guided by the SAR findings discussed in section 6.1. Key principles for enhancing potency and selectivity would include:
Modification at the 5-position: The introduction of bulky aromatic groups, particularly those with specific substitution patterns like the 3,4-dimethoxyphenyl moiety, appears crucial for enhancing anticancer activity. Further exploration of various substituted aryl groups at this position could lead to more potent and selective compounds.
Substitution at the 6-position: For anti-hypoxic activity, the incorporation of a dialkylaminomethyl group is a key design element. Fine-tuning the nature of the alkyl groups could optimize this activity.
Substitution on the Aniline-Derived Ring: For anticancer activity, the presence of electron-donating groups and halogens at specific positions (e.g., 8, 9, and 10) on the quinoline (B57606) core is beneficial. A systematic exploration of different substituents at these positions could further refine the biological profile.
Modifications for Antiviral Activity: In the related quinazoline series, the introduction of substituted phenyl rings, particularly with electron-withdrawing groups, is a promising strategy for developing potent anti-HBV agents.
Future rational drug design efforts would ideally integrate computational approaches like pharmacophore modeling and 3D-QSAR to build predictive models. These models, once developed from a sufficiently large and diverse dataset of active and inactive compounds, would be invaluable for prioritizing the synthesis of new analogues with a higher probability of desired biological effects, improved potency, and enhanced selectivity towards their molecular targets.
Future Directions and Advanced Research Perspectives on Isoindolo 2,1 a Quinoline 5,11 Dione
Exploration of Novel and Convergent Synthetic Pathways
The future of synthesizing isoindolo[2,1-a]quinoline-5,11-dione derivatives lies in the development of more efficient, stereoselective, and environmentally benign methodologies. Current research has established several foundational routes, including multicomponent imino Diels-Alder reactions, which allow for the construction of the core in a single step from simple precursors like anilines, o-phthalaldehyde, and various dienophiles. nih.gov A significant advancement in this area is the use of eutectic solvents, which serve as reusable and environmentally friendly reaction media, aligning with the principles of green chemistry. researchgate.net
Future explorations will likely focus on several key areas:
Convergent and Atom-Economic Reactions: Developing cascade or domino reactions that form multiple bonds in a single, uninterrupted process will be a priority. researchgate.net These methods improve efficiency by reducing the number of intermediate purification steps.
Asymmetric Synthesis: Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. The development of diastereoselective and enantioselective synthetic methods, such as the Lewis-acid mediated reaction of enamides with N-aryl-3-hydroxyisoindolinones to create three contiguous stereogenic centers, will be crucial for producing stereochemically pure compounds. chemrxiv.orgchemrxiv.org
Photocatalysis: Visible-light-induced radical cascade cyclizations represent a modern approach that offers mild reaction conditions and exceptional tolerance for various functional groups, enabling the synthesis of complex derivatives. rsc.org
Novel Catalytic Systems: The use of cost-effective and sustainable catalysts, such as those based on nickel, for sequential one-pot strategies will continue to be an area of interest. researchgate.netresearchgate.net
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Multicomponent Povarov Reaction | One-pot synthesis using anilines, alkenes, and 2-formylbenzoic acid. researchgate.net | High efficiency, straightforward access to alkaloid-like molecules. researchgate.net |
| Enamide-Based Diastereoselective Synthesis | Lewis-acid mediated reaction creating multiple stereocenters. chemrxiv.org | High stereocontrol, access to complex 3D scaffolds. chemrxiv.org |
| Intramolecular Friedel-Crafts Reaction | Key cyclization step from isoindole-1-acetyl chlorides. nih.gov | Versatile for creating a variety of related heterocyclic systems. nih.gov |
| N-Acyliminium Ion Chemistry | Intramolecular cyclization using N-acyliminium ions. researchgate.net | Enables the synthesis of diverse fused polyheterocyclic compounds. researchgate.net |
In-depth Mechanistic Studies of Biological Interactions and Target Validation
Derivatives of the isoindolo[2,1-a]quinoline scaffold have shown promising activity against a range of biological targets implicated in cancer and other diseases. nih.govresearchgate.net Identified activities include the inhibition of Topoisomerase I and II, DNA gyrase, and tubulin polymerization. nih.govnih.gov Some compounds have also been identified as selective ligands for telomeric RNA G-quadruplexes, a potential therapeutic target for cancer. nih.gov
While these findings are significant, future research must move beyond preliminary screening to detailed mechanistic investigations. This involves:
Target Identification and Validation: Confirming that the observed cellular effects (e.g., apoptosis, cell cycle arrest) are a direct result of interaction with a specific molecular target. nih.gov For instance, isoindoloquinoxaline derivatives have been shown to induce G2/M phase cell cycle arrest, which was linked to both tubulin and topoisomerase I inhibition. nih.gov
Biophysical and Structural Studies: Utilizing techniques like X-ray crystallography or cryo-electron microscopy to determine the high-resolution structure of the compound bound to its biological target. This structural information is invaluable for understanding the precise binding mode and the key molecular interactions that drive affinity and selectivity.
Elucidating Mechanisms of Action: Investigating the downstream cellular pathways affected by the compound's activity. This includes studying effects on signal transduction, gene expression, and metabolic pathways to build a comprehensive picture of the drug's biological impact. For example, some derivatives have been found to cause mitochondrial depolarization and the activation of caspases, indicating an apoptosis-inducing mechanism. nih.gov
| Biological Target/Activity | Therapeutic Area | Observed Effect |
|---|---|---|
| Topoisomerase I & II Inhibition | Anticancer nih.govresearchgate.net | Interference with DNA replication and repair. researchgate.net |
| Tubulin Polymerization Inhibition | Anticancer nih.gov | Arrest of the cell cycle in the G2/M phase. nih.gov |
| Telomeric RNA G-quadruplexes | Anticancer nih.gov | Selective ligand binding. nih.gov |
| HBV Capsid Assembly Inhibition | Antiviral bdpsjournal.org | Inhibition of HBV DNA replication (observed in quinazoline (B50416) derivatives). bdpsjournal.org |
| TNF-α Inhibition | Anti-inflammatory rsc.org | Direct inhibition of a key inflammatory cytokine (observed in quinazoline derivatives). rsc.orgresearchgate.net |
| Hypoxia Protection | Neuroprotection nih.gov | Protective effects against N2-induced hypoxia. nih.gov |
Development of Highly Selective and Potent Derivatives through Advanced Design Strategies
The ultimate goal in medicinal chemistry is to design molecules with high potency against the intended target and minimal off-target effects. Advanced design strategies are essential to optimize the isoindolo[2,1-a]quinoline scaffold into clinical candidates. Research has already demonstrated that substitutions on the core structure can dramatically influence cytotoxicity. For example, one 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-one derivative (compound 4h) was found to be highly active against four different cancer cell lines with GI50 values in the nanomolar range. nih.gov
Future design strategies will increasingly rely on:
Structure-Based Drug Design (SBDD): Once high-resolution structural data of the target-ligand complex is available, SBDD can be used to rationally design new derivatives with improved binding affinity and selectivity.
Computational Chemistry: In silico screening of virtual compound libraries can predict the binding of novel isoindoloquinoline derivatives to their targets. nih.gov Molecular docking and molecular dynamics simulations can help prioritize which compounds to synthesize, saving time and resources.
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.
Hybrid Molecule Design: Combining the isoindoloquinoline core with other known pharmacophores can create hybrid molecules with dual-action mechanisms or improved pharmacological profiles. bdpsjournal.org
| Compound | Cancer Cell Line | Activity (GI50) |
|---|---|---|
| Compound 4h (an AIIQ series derivative) nih.gov | MCF-7 (Breast) | 310 nM |
| PC3 (Prostate) | 210 nM | |
| HeLa (Cervical) | 79 nM | |
| SKBR3 (Breast) | 1434 nM |
Potential Applications Beyond Medicinal Chemistry, Including Materials Science and Optoelectronic Devices
While the primary focus has been on medicinal chemistry, the rigid and highly conjugated structure of the isoindolo[2,1-a]quinoline core makes it an attractive candidate for applications in materials science. Quinoline (B57606) derivatives are already known for their use in materials and dyes. researchgate.net
Future research in this area could explore:
Organic Electronics: The photophysical properties of these compounds, including their UV-vis absorption and fluorescence emission, suggest potential use as emitters in Organic Light-Emitting Diodes (OLEDs), components in organic photovoltaic cells, or as fluorescent sensors. researchgate.netresearchgate.net
Fluorescent Probes: The intrinsic fluorescence of the isoindolo[2,1-a]quinoline skeleton can be tuned by chemical modification. osaka-u.ac.jpnih.gov This opens the possibility of developing novel fluorescent dyes for bioimaging, where their ability to be excited by two-photon absorption could allow for deeper tissue imaging with higher resolution. osaka-u.ac.jpacs.org
Advanced Materials: The planarity and potential for π-stacking in these molecules could be exploited in the design of organic semiconductors or other functional materials. Research has shown that the planarity of phenyl groups attached to the core is crucial for their two-photon absorption properties. osaka-u.ac.jp
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The complexity of drug discovery and materials science demands powerful computational tools. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how new molecules are designed and optimized. mdpi.comnih.gov
Future applications in the context of isoindolo[2,1-a]quinolines include:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, a precursor to modern ML, have already been applied to quinoline derivatives to correlate chemical structure with biological activity. researchgate.netnih.gov Advanced ML algorithms can build more accurate models to predict not only potency but also ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify promising candidates early in the discovery process. nih.govnih.gov
De Novo Design: Generative AI models can learn the "chemical language" from vast databases of existing molecules to design entirely new isoindolo[2,1-a]quinoline derivatives that are optimized for specific properties, such as high binding affinity for a target or desired photophysical characteristics. tue.nlmdpi.com
Synthesis Prediction: AI tools can assist chemists by predicting viable synthetic routes for novel, computer-generated compounds, thus bridging the gap between in silico design and laboratory synthesis.
Mechanism of Action Analysis: AI can analyze complex biological data from genomics, proteomics, and cellular imaging to identify patterns and help elucidate a compound's mechanism of action or identify new potential therapeutic targets. nih.gov
By embracing these advanced research perspectives, the scientific community can unlock the full potential of the this compound scaffold, accelerating the development of next-generation therapeutics and innovative materials.
Q & A
Q. What are the common synthetic routes for isoindolo[2,1-a]quinoline-5,11-dione derivatives?
Methodological Answer: The primary synthetic routes involve intramolecular cyclization and microwave-assisted reactions. For example, intramolecular Heck coupling cyclization of precursor 46 yields 2-chloro-isoindolo[2,1-a]quinoline-5(11H)-one (47) . Microwave irradiation accelerates imide formation and cyclization, reducing reaction times compared to conventional heating . Key parameters include catalyst selection (e.g., palladium for Heck reactions), solvent polarity, and temperature control (80–120°C). Researchers should prioritize purity analysis via HPLC and intermediate characterization using H/C NMR.
Q. Which spectroscopic methods reliably confirm the fused tetracyclic structure of this compound?
Methodological Answer: X-ray crystallography provides definitive structural confirmation by resolving bond angles and ring fusion geometry . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (COSY, NOESY) to assign proton environments. For example, H NMR typically shows distinct aromatic proton splitting patterns (δ 7.2–8.5 ppm) due to the fused isoindole-quinoline system .
Q. How can researchers optimize reaction yields during intramolecular cyclization steps?
Methodological Answer: Yield optimization requires systematic variation of catalysts (e.g., Pd(OAc)), ligands (e.g., PPh), and solvents (DMF, toluene). A pre-experimental factorial design (e.g., 2 designs) can identify critical factors like temperature (100–140°C) and catalyst loading (5–10 mol%) . Post-reaction analysis via TLC monitoring and column chromatography ensures isolation of pure cyclized products.
Q. What physicochemical properties should be characterized in preliminary studies?
Methodological Answer: Essential properties include solubility (in DMSO/water mixtures), thermal stability (DSC/TGA), and photostability (UV-Vis under light exposure). LogP values (via shake-flask method) predict membrane permeability for biological studies. Stability under acidic/basic conditions (pH 1–14) should be assessed using HPLC to identify degradation products .
Q. Which biological screening protocols are recommended for initial evaluation?
Methodological Answer: Standard assays include:
- Antioxidant activity: DPPH radical scavenging (IC determination) .
- Enzyme inhibition: Tyrosinase inhibition assays with L-DOPA as substrate .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Statistical analysis via ANOVA (p < 0.05) ensures significance .
Advanced Research Questions
Q. How can SAR studies be designed for this compound derivatives using computational approaches?
Methodological Answer: Combine 3D-QSAR (CoMFA/CoMSIA) with molecular docking. For example, a dataset of 49 analogs can be split into training (39 compounds) and test (10 compounds) sets. SYBYL 2.0 generates steric/electrostatic field contours to map substituent effects on bioactivity . Docking (e.g., AutoDock Vina) identifies binding poses in target proteins (e.g., tyrosinase), validated by MD simulations (100 ns) .
Q. What statistical methods resolve discrepancies in biological activity data across research groups?
Methodological Answer: Meta-analysis using random-effects models accounts for inter-study variability. Fisher’s protected least significant difference (PLSD) post-hoc tests compare means across datasets . For contradictory catalytic efficiency data, Bland-Altman plots assess measurement agreement, while replication studies under standardized conditions (e.g., fixed pH, temperature) isolate methodological biases .
Q. How can factorial design optimize multi-variable synthesis parameters?
Methodological Answer: A 3 full factorial design evaluates temperature (X), catalyst loading (X), and solvent polarity (X). Response surface methodology (RSM) models interactions, with yield (%) as the response variable. ANOVA identifies significant factors (p < 0.05), and desirability functions maximize yield while minimizing byproducts .
Q. What strategies resolve contradictions between traditional and microwave-assisted synthesis efficiency?
Methodological Answer: Comparative kinetic studies (e.g., Arrhenius plots) quantify activation energy differences. Dielectric constant measurements under microwave irradiation explain enhanced dipole polarization effects. Replicate reactions using identical precursors and catalysts to isolate microwave-specific acceleration (e.g., 2x faster cyclization) .
Q. How can AI-driven modeling accelerate discovery of novel analogs with enhanced bioactivity?
Methodological Answer: Generative adversarial networks (GANs) trained on PubChem datasets propose novel substituents at C-3/C-6 positions. COMSOL Multiphysics integrates AI for reaction optimization, predicting optimal microwave power (300–500 W) and solvent ratios . Active learning algorithms prioritize synthesis of high-scoring virtual compounds (docking score > −8.0 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
